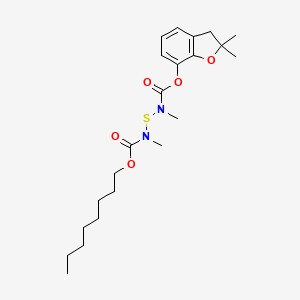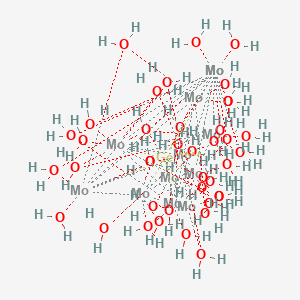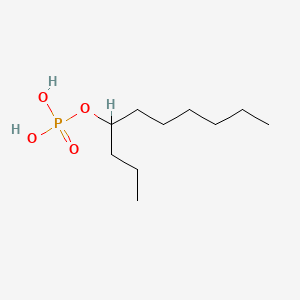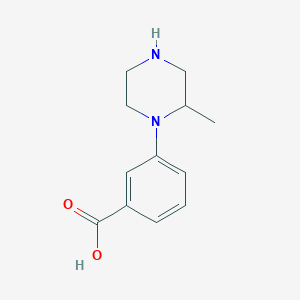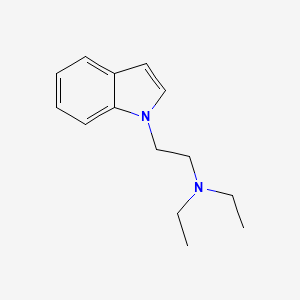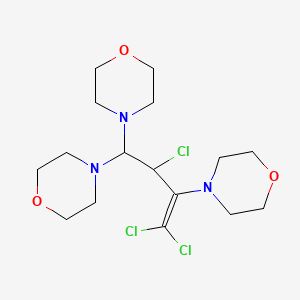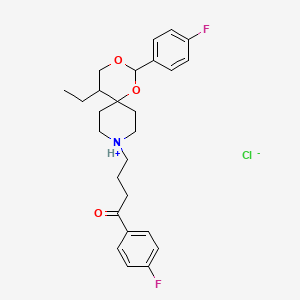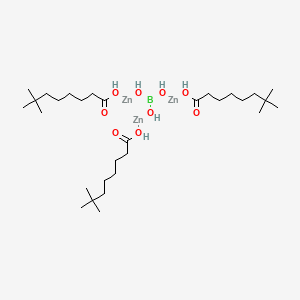![molecular formula C11H17Cl2NO B13764681 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride CAS No. 64012-01-7](/img/structure/B13764681.png)
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique properties make it a subject of interest for researchers and industrial applications.
Métodos De Preparación
The synthesis of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves several steps. One common method includes the reaction of 2-chloroethyl methyl ether with secondary diarylphosphines . The reaction conditions typically involve the use of organic or inorganic bases and phase transfer catalysts . Industrial production methods may vary, but they often follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride involves its interaction with molecular targets and pathways. The compound can alkylate DNA, leading to DNA damage and inhibition of DNA synthesis and transcription . This mechanism is similar to other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride can be compared with other similar compounds, such as:
2-chloroethyl methyl ether: Shares a similar structure but differs in its chemical properties and applications.
2-methoxyethyl chloride: Another related compound with distinct uses and reactivity.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Propiedades
Número CAS |
64012-01-7 |
|---|---|
Fórmula molecular |
C11H17Cl2NO |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2;/h3-6H,7-9H2,1-2H3;1H |
Clave InChI |
LBLYFTCYYCQVLG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCCl)CC1=CC=CC=C1OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


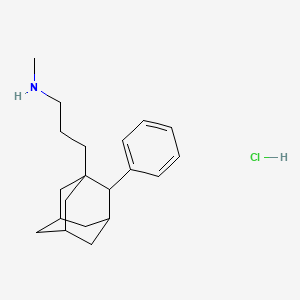

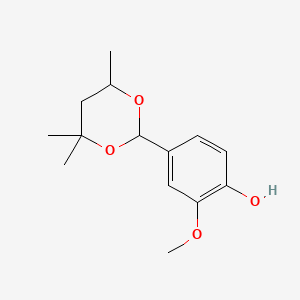
![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
